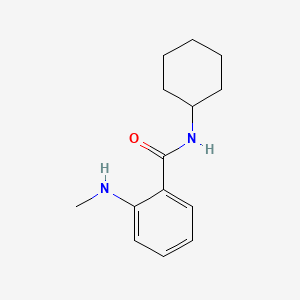

N-cyclohexyl-2-(methylamino)benzamide

Beschreibung

N-Cyclohexyl-2-(methylamino)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a methylamino substituent at the 2-position of the benzamide ring. Its molecular formula is C₁₄H₁₉N₂O, with a molecular weight of 231.32 g/mol . This compound is of interest due to its structural versatility, which allows modifications that influence physicochemical properties, biological activity, and applications in medicinal chemistry or materials science.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-(methylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-15-13-10-6-5-9-12(13)14(17)16-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAHJISFCQBDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Neuroleptic Activity

- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (): Key Features: Incorporates a chloro, methoxy, and methylamino substituent on the benzamide ring. Activity: Demonstrates neuroleptic activity due to dopamine receptor modulation.

Opioid Receptor Activity

- trans-N-[2-(Methylamino)cyclohexyl]benzamide derivatives (e.g., U-47700) (): Key Features: Similar cyclohexylmethylamine backbone but lacks the methylamino substituent on the benzamide ring. Activity: Acts as a µ-opioid receptor agonist, linked to adverse effects like respiratory depression. Contrast: The absence of a methylamino group in U-47700 reduces steric hindrance, possibly enhancing receptor binding .

Functional Group Modifications

Halogenated Derivatives

Bidentate Directing Groups

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): Key Features: Anthraquinone and methylbenzamide groups. Application: Serves as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization. Comparison: The methylamino group in the target compound could similarly act as a directing group but with distinct steric constraints .

Toxicity and Handling

- 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (): Key Features: Additional hydroxyl and amino groups. Safety: Limited toxicity data; requires handling by trained professionals due to incomplete characterization .

Environmental Impact

- N-(2-Ethylhexyl)benzamide (): Key Features: Ethylhexyl chain instead of cyclohexyl. Ecological Data: No available data on persistence, bioaccumulation, or toxicity, highlighting a research gap for benzamide derivatives .

Q & A

Q. What are the optimized synthetic routes for N-cyclohexyl-2-(methylamino)benzamide, and what coupling agents are most effective?

The synthesis typically involves reacting 2-(methylamino)benzoic acid derivatives with cyclohexylamine under controlled conditions. Key steps include:

- Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred for amide bond formation .

- Solvent systems : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under inert atmospheres to prevent side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from acetonitrile .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), methylamino group (δ 2.8–3.1 ppm, singlet), and aromatic protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) confirm the benzamide core. Absence of carboxylic acid O–H stretch (~2500–3300 cm⁻¹) ensures complete coupling .

- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 262.35 g/mol) with fragmentation patterns matching the substituents .

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

- Solubility : Moderately soluble in DMSO (≥10 mM) and sparingly soluble in aqueous buffers (pH 7.4). Pre-dissolve in DMSO for cell-based assays .

- Stability : Stable at −20°C under anhydrous conditions for >6 months. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

- Substituent effects : Replace the cyclohexyl group with bulky alkyl chains (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration for CNS targets .

- Methylamino modification : Substitute with dimethylamino or acetylamino groups to modulate electronic effects and improve binding to enzymes like lipoxygenases or kinases .

- Bioisosteric replacements : Replace the benzamide core with thiazole or imidazole rings to explore selectivity for dopamine D2-like receptors .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement for D2 receptors ) with functional assays (e.g., cAMP inhibition in HEK293 cells) .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may explain discrepancies between in vitro and in vivo efficacy .

- Computational docking : Compare binding poses in homology models (e.g., dopamine D3 vs. D4 receptors) to rationalize selectivity profiles .

Q. How can crystallographic data inform the design of this compound derivatives with improved potency?

- X-ray crystallography : Resolve the compound’s binding mode to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). For example, the cyclohexyl group may occupy a hydrophobic pocket, while the methylamino group forms hydrogen bonds .

- Fragment-based design : Co-crystallize with protein targets to identify underutilized interaction sites. Introduce halogen atoms (e.g., Cl, Br) at the para position of the benzamide to enhance van der Waals contacts .

Q. What analytical methods quantify this compound in complex biological matrices?

- HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with multiple reaction monitoring (MRM) for high sensitivity (LOQ ≤1 ng/mL) .

- Microdialysis coupled with LC-UV : Monitor real-time pharmacokinetics in rodent plasma or brain extracellular fluid .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s efficacy in anti-inflammatory vs. neuroprotective assays?

- Dose-response profiling : Test across a broad concentration range (1 nM–100 µM) to identify biphasic effects (e.g., anti-inflammatory at low doses, pro-apoptotic at high doses) .

- Pathway-specific inhibitors : Co-treat with COX-2 inhibitors (e.g., celecoxib) or JNK inhibitors to isolate mechanisms .

- Tissue-specific metabolism : Compare activity in primary neurons (low metabolic activity) vs. hepatocytes (high metabolic activity) to assess metabolite interference .

Methodological Recommendations

9. Best practices for scaling up synthesis without compromising yield or purity:

- Flow chemistry : Use continuous reactors to control exothermic amidation reactions and reduce side products .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

10. Validating target engagement in in vivo models:

- PET/SPECT imaging : Radiolabel the compound with ¹¹C or ¹⁸F for non-invasive tracking of brain receptor occupancy .

- Knockout/knockdown models : Use CRISPR-Cas9-modified cell lines or transgenic mice to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.